1-Fluoro-3-propoxybenzene
Overview
Description
1-Fluoro-3-propoxybenzene is an organic compound with the molecular formula C9H11FO It consists of a benzene ring substituted with a fluorine atom at the first position and a propoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-fluoro-3-nitrobenzene is reacted with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound after the nitro group is replaced by the propoxy group .
Industrial Production Methods: Industrial production of this compound often involves the vapor-phase fluorination process. This method uses hydrogen fluoride gas as the fluorinating agent and a suitable catalyst to facilitate the reaction. The process can be carried out in a continuous or batch mode, providing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Formation of 3-propoxybenzaldehyde or 3-propoxybenzoic acid.
Reduction: Formation of 3-propoxybenzene.
Substitution: Formation of 3-propoxybenzenamine or 3-propoxybenzenethiol.
Scientific Research Applications
1-Fluoro-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-fluoro-3-propoxybenzene involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These properties make it a valuable tool in studying biochemical pathways and designing bioactive molecules .
Comparison with Similar Compounds
1-Fluoro-3-propoxybenzene can be compared with other similar compounds such as:
1-Fluoro-3-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
1-Fluoro-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.
1-Fluoro-3-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: this compound is unique due to the specific length of its propoxy group, which can influence its chemical reactivity and physical properties compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
1-fluoro-3-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHPKJTYPNUVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616623 | |
Record name | 1-Fluoro-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-92-8 | |
Record name | 1-Fluoro-3-propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203115-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-fluoro-3-propoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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